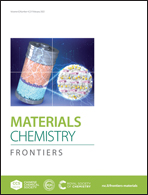Accommodating sodium into three-dimensional hosts with a nanoscale sodiophilic layer towards stable pre-stored Na metal anodes†
Materials Chemistry Frontiers Pub Date: 2021-08-02 DOI: 10.1039/D1QM00888A
Abstract
Although sodium (Na) metal is a promising anode material for high-energy Na batteries, it is still difficult for it to achieve a long lifespan due to dendrite growth and an unfavorable solid electrolyte interphase (SEI) with sluggish ion transport kinetics. Herein, a facile and mild hydrothermal method is developed to grow vertically aligned ZnO nanosheets on Ni foam, which effectively facilitates uniform thermal infusion and confinement of Na within the three-dimensional (3D) host. In virtue of the large surface area of NF, the local current density can be effectively lowered, which is conductive to uniform Na deposition. More importantly, the products obtained by the reaction between ZnO and Na metal during thermal infusion of Na affect the decomposition of electrolyte, leading to the formation of SEI film with enhanced Na-ion transport property. Electrochemical studies show that the resultant Na-metal/Zn-modified Ni foam composite (Na–Zn-NF) anode can stably cycle for more than 2000 and 550 h at a current density of 1 and 3 mA cm−2 in symmetric cells, respectively. When assembled into full cells against NaTi2(PO4)3/C (NTP/C) and Na4Fe3(PO4)2(P2O7)/C (NFPP/C) cathodes, the Na–Zn-NF anode also exhibits excellent cycling stability and stable Coulombic efficiencies. This work provides an effective strategy for simultaneously achieving the enhancement of the surface sodiophilicity of 3D hosts and the optimization of an electrode/electrolyte interphase for stable Na metal anodes.

Recommended Literature
- [1] Cyclodextrin–peptide conjugates for sequence specific DNA binding†
- [2] Highly focused high-frequency travelling surface acoustic waves (SAW) for rapid single-particle sorting†
- [3] Determination of Fe2+ and Fe3+ species by FIA-CRC-ICP-MS in Antarctic ice samples†
- [4] A cucurbit[8]uril sponge†
- [5] Programmable hydrogels for the controlled release of therapeutic nucleic acid aptamers via reversible DNA hybridization†
- [6] Inverted energy gap law for the nonradiative decay in fluorescent floppy molecules: larger fluorescence quantum yields for smaller energy gaps†
- [7] Topochemistry. Part XXVII. The luminescence of crystalline N-salicylideneanilines and related anils
- [8] Deciphering the uncertainties in life cycle energy and environmental analysis of organic photovoltaics†
- [9] Quercetin increased bioavailability and decreased methylation of green tea polyphenolsin vitro and in vivo†
- [10] Privileged structures: synthesis and structural investigations on tricyclic sulfonamides†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 161404-76-8
-
CAS no.: 16420-30-7









